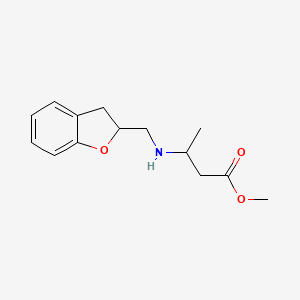![molecular formula C13H15NO5 B7559236 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid, also known as DAA or NDGA, is a naturally occurring compound found in the creosote bush (Larrea tridentata). DAA has been studied extensively for its potential therapeutic applications, particularly in the fields of cancer, inflammation, and oxidative stress.
Mecanismo De Acción
The exact mechanism of action of 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid is not fully understood, but it is thought to involve multiple pathways. 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been found to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been found to have a range of biochemical and physiological effects in scientific research. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has also been found to modulate the immune system, reducing inflammation and promoting immune cell function. Additionally, 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid in lab experiments is its natural origin, which may make it more appealing for use in therapeutic applications. Additionally, 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been extensively studied and has a well-established safety profile. One limitation of using 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid in lab experiments is its relatively low solubility, which may make it difficult to administer in certain contexts.
Direcciones Futuras
There are several potential future directions for research on 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation, to enhance their effectiveness. Additionally, further research is needed to better understand the mechanisms of action of 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid and to identify potential biomarkers for its therapeutic effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid in humans.
Métodos De Síntesis
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid can be synthesized from gallic acid through a multi-step process involving nitration, reduction, and acylation. Alternatively, it can be extracted from the creosote bush and purified using chromatography.
Aplicaciones Científicas De Investigación
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been found to have a range of potential therapeutic applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast and prostate cancer. 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been shown to have antioxidant properties, protecting cells from oxidative stress.
Propiedades
IUPAC Name |
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)8-14(10-4-2-1-3-5-10)13(17)11-9-18-6-7-19-11/h1-5,11H,6-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPBPWXLFJESDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)
![2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559239.png)
![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)
![2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)